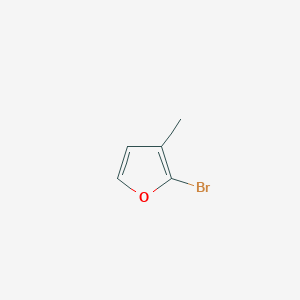

2-溴-3-甲基呋喃

描述

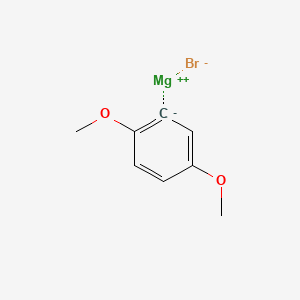

“2-Bromo-3-methylfuran” is a chemical compound with the molecular formula C5H5BrO . It is a type of furan, which is a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methylfuran” has been analyzed in several studies. The compound has a molecular weight of 160.997 Da . The molecular structure of the compound has been optimized using various computational methods .

Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-methylfuran” have been investigated in several studies. For example, the Diels–Alder cycloaddition of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methylfuran” include a molecular weight of 160.997 Da and a density of 1.537g/cm3 . The boiling point of the compound is 133ºC at 760 mmHg .

科学研究应用

生物活性前体的合成2-溴-3-甲基呋喃作为合成对映纯2-甲基-3-取代四氢呋喃的关键中间体,在生产包括药物、香料和农药在内的各种生物活性化合物中至关重要。这种合成涉及多酶立体选择性级联过程,展示了它在有机合成中的重要性 (Brenna et al., 2017)。

环丙烷和杂环化合物的形成该化合物用于形成环丙烷内酯和融合的杂环化合物。这些反应展示了2-溴-3-甲基呋喃在创造复杂分子结构方面的多功能性,这对各种化学应用可能很有用 (Farin˜a et al., 1987)。

新呋喃类化合物的开发研究集中在2-溴-3-甲基呋喃的锂化上,导致合成具有不同取代模式的新三取代呋喃。这突显了它在扩展呋喃衍生物库中的作用,这在有机化学和制药研究中很重要 (Fröhlich & Hametner, 1996)。

催化转化2-溴-3-甲基呋喃在催化过程中起着关键作用,例如使用非贵金属催化剂将糠醛转化为2-甲基四氢呋喃。这个过程对于生产用作有机化学溶剂的生物质衍生化学品很重要 (Liu et al., 2020)。

溴化反应的研究已经研究了类似化合物如2-乙酰-5-甲基呋喃的溴化,以开发合成2-溴-3-甲基呋喃衍生物的选择性方法。这些研究有助于理解有机化学中的溴化机制 (Saldabol et al., 1999)。

多取代二氢呋喃的合成多取代二氢呋喃的合成,这是天然产物和药物的宝贵中间体,也利用了2-溴-3-甲基呋喃。这些合成侧重于高效和区域选择性方法 (Zhang et al., 2007)。

作用机制

Target of Action

Furan derivatives, in general, have been found to exhibit a broad spectrum of biological activities . Therefore, it is plausible that 2-Bromo-3-methylfuran may interact with a variety of biological targets.

Mode of Action

Furan derivatives are known to undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets they interact with.

Biochemical Pathways

Furan derivatives are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

Given the broad biological activities of furan derivatives , it is plausible that 2-Bromo-3-methylfuran could have diverse molecular and cellular effects.

安全和危害

未来方向

Furan platform chemicals, which include “2-Bromo-3-methylfuran”, are directly available from biomass and have potential for large-scale manufacture . The range of compounds that can be economically synthesized from biomass via furan platform chemicals is vast, and there are excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

属性

IUPAC Name |

2-bromo-3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJBSJDAKSSYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562198 | |

| Record name | 2-Bromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-60-0 | |

| Record name | 2-Bromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)